

In Silico Modeling of 5,5-Diphenyl-2-thiohydantoin Interactions: A Technical Guide

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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

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This technical guide provides an in-depth exploration of the in silico modeling of **5,5-Diphenyl-2-thiohydantoin** (DPTH) and its derivatives. DPTH, a synthetic heterocyclic compound, has garnered significant interest for its diverse biological activities, including antiproliferative and potential anti-cancer properties. This document outlines the computational methodologies used to investigate its molecular interactions, summarizes key quantitative findings from various studies, and provides detailed experimental protocols for in silico analyses.

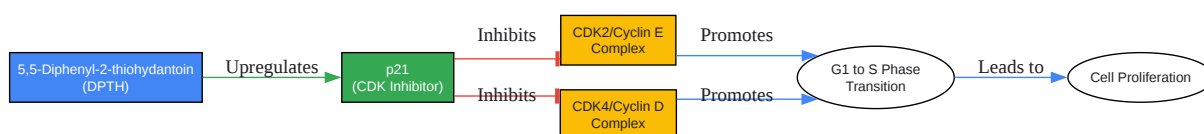
Introduction to 5,5-Diphenyl-2-thiohydantoin (DPTH)

5,5-Diphenyl-2-thiohydantoin is a derivative of thiohydantoin, a five-membered heterocyclic ring containing nitrogen and sulfur. It is structurally related to phenytoin, a well-known anticonvulsant drug. Research has shown that DPTH and its analogs exhibit significant antiproliferative effects in various cell types, including human umbilical vein endothelial cells (HUVEC) and colon cancer cell lines.^[1] The primary mechanism of action identified is the inhibition of DNA synthesis, leading to cell cycle arrest.^[1]

Key Biological Target and Signaling Pathway

Experimental evidence strongly suggests that the antiproliferative effects of DPTH are mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.^[2] This protein plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The inhibition of these kinases

prevents the cell from progressing from the G1 to the S phase, thereby halting cell proliferation.
[2]

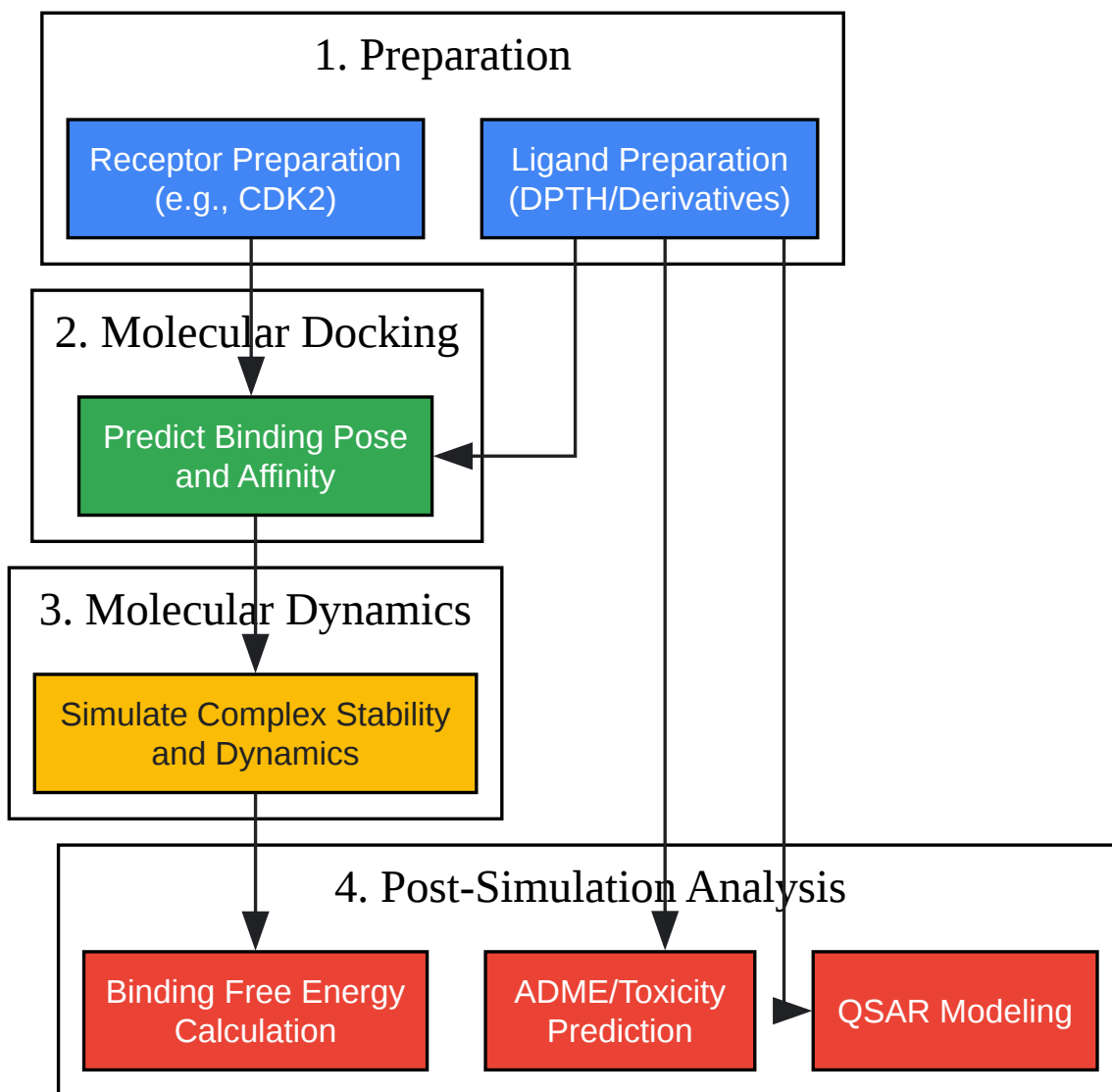


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Caption: DPTH upregulates p21, inhibiting CDK2/4 and halting cell cycle progression.

In Silico Modeling Workflow

The computational investigation of DPTH and its derivatives typically follows a multi-step workflow. This process begins with data acquisition and preparation, followed by molecular docking to predict binding modes, and often extended to molecular dynamics simulations to assess the stability of the interactions. Further analyses such as ADME (Absorption, Distribution, Metabolism, and Excretion) and QSAR (Quantitative Structure-Activity Relationship) studies are also crucial for evaluating the drug-like properties of these compounds.



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Caption: A typical workflow for the in silico analysis of small molecule inhibitors.

Data Presentation: In Silico Performance of Thiohydantoin Derivatives

While specific in silico binding data for **5,5-Diphenyl-2-thiohydantoin** is not extensively available in the public domain, numerous studies have been conducted on its derivatives,

providing valuable insights into the potential interactions of this chemical scaffold. The following tables summarize quantitative data from molecular docking and experimental assays of various thiohydantoin derivatives against relevant biological targets.

Table 1: Molecular Docking Scores of Thiohydantoin Derivatives against Cancer-Related Targets

Compound/Derivative	Target Protein	Docking Score (kcal/mol)	Reference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide	CDK2	-9.6	[3]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide	AKT1	-10.4	[3]
Piperazine linked thiohydantoin (L14)	Androgen Receptor	-11.1	[4]
Piperazine linked thiohydantoin (L12)	Androgen Receptor	-10.5	[4]
Piperazine linked thiohydantoin (L10)	Androgen Receptor	-10.2	[4]
Piperazine linked thiohydantoin (L9)	Androgen Receptor	-9.8	[4]

Table 2: Experimental Inhibitory Concentrations (IC50) of Thiohydantoin Derivatives

Compound/Derivative	Cell Line/Target	IC50 Value	Reference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide	HepG2 (Liver Cancer)	2.448 μ M	[3]
Thiohydantoin Derivative 4a	MCF7 (Breast Cancer)	2.53 μ g/ml	[5]
Thiohydantoin Derivative 4a	PC3 (Prostate Cancer)	3.25 μ g/ml	[5]
Bis-thiohydantoin 4c	EGFR	90 nM	[6]
Bis-thiohydantoin 4e	EGFR	107 nM	[6]
Bis-thiohydantoin 4d	EGFR	128 nM	[6]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments commonly employed in the study of **5,5-Diphenyl-2-thiohydantoin** and its analogs.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of a ligand to a target protein.

Protocol using AutoDock Vina:

- Receptor Preparation:
 - Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) from the Protein Data Bank.[7]
 - Remove water molecules, co-crystallized ligands, and any non-essential chains from the protein structure using software like Discovery Studio or UCSF Chimera.[7]

- Add polar hydrogens and assign Gasteiger charges to the protein atoms.
- Save the prepared protein in PDBQT format.
- Ligand Preparation:
 - Obtain the 2D structure of the ligand (e.g., DPTH or its derivative) and convert it to a 3D structure using software like ChemDraw or Avogadro.
 - Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
 - Assign Gasteiger charges and define the rotatable bonds.
 - Save the prepared ligand in PDBQT format.
- Grid Box Generation:
 - Define a grid box encompassing the active site of the receptor. The coordinates of the active site can be determined from the position of the co-crystallized ligand or through literature review.
 - Set the dimensions of the grid box to be large enough to allow for translational and rotational sampling of the ligand.
- Docking Execution:
 - Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.
 - The program will generate a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).
- Analysis of Results:
 - Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and flexibility.

Protocol using GROMACS:

- System Preparation:
 - Prepare the protein-ligand complex from the best-ranked docking pose.
 - Generate the topology and parameter files for the ligand using a tool like the CGenFF server or AmberTools.
 - Merge the protein and ligand topology files.
- Solvation and Ionization:
 - Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges.
 - Solvate the system with a chosen water model (e.g., TIP3P).
 - Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.[\[8\]](#)
- Energy Minimization:
 - Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.[\[9\]](#)
- Equilibration:
 - Perform a two-step equilibration process:
 - NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms.

- NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
- Production MD Run:
 - Run the production MD simulation for a desired length of time (e.g., 100 ns) with the position restraints removed.
- Trajectory Analysis:
 - Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the protein-ligand complex.

In Silico ADME Prediction

Objective: To predict the pharmacokinetic properties of a compound to assess its drug-likeness.

Protocol using Web-Based Tools (e.g., SwissADME, admetSAR):

- Input Compound Structure:
 - Provide the 2D structure of the compound in a compatible format (e.g., SMILES string).
- Parameter Calculation:
 - The web server will calculate a range of physicochemical and pharmacokinetic properties.
- Key ADME Parameters to Analyze:
 - Absorption:
 - Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.
 - Water Solubility (LogS): Affects absorption and formulation.
 - Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

- Blood-Brain Barrier (BBB) Permeation: Predicts the ability to cross into the central nervous system.
- Distribution:
 - Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.
- Metabolism:
 - Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
- Excretion:
 - Properties related to renal clearance.
- Toxicity:
 - Predictions of mutagenicity, carcinogenicity, and other toxic effects.
- Drug-Likeness Evaluation:
 - Assess compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

General Protocol:

- Data Set Preparation:
 - Compile a dataset of compounds with known biological activity (e.g., IC50 or ED50 values) for a specific target.[\[10\]](#)
 - Divide the dataset into a training set (for model building) and a test set (for model validation).[\[10\]](#)

- Descriptor Calculation:
 - For each compound, calculate a variety of molecular descriptors that encode its structural, physicochemical, and electronic properties (e.g., topological, constitutional, quantum-chemical descriptors).
- Model Development:
 - Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the calculated descriptors with the biological activity.
- Model Validation:
 - Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., correlation coefficient R^2 , predictive R^2).
- Interpretation and Application:
 - Interpret the QSAR model to understand which molecular properties are important for biological activity.
 - Use the model to predict the activity of new, unsynthesized compounds.

Conclusion

The in silico modeling of **5,5-Diphenyl-2-thiohydantoin** and its derivatives provides a powerful approach to understanding their mechanism of action and for the rational design of new, more potent therapeutic agents. While direct computational data on DPTH is limited, the wealth of information on its derivatives targeting key pathways in cell proliferation, such as the p21/CDK axis, and other important drug targets like the androgen receptor, underscores the therapeutic potential of the thiohydantoin scaffold. The methodologies outlined in this guide offer a robust framework for researchers to further explore the interactions of these compounds and to accelerate the drug discovery and development process.

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